molecular formula C15H15N3S B5337617 6,11-dihydro-5H-benzo[b][1]benzazepin-2-ylthiourea

6,11-dihydro-5H-benzo[b][1]benzazepin-2-ylthiourea

Cat. No.: B5337617
M. Wt: 269.4 g/mol
InChI Key: OWNUMFVQIJAFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-dihydro-5H-benzobbenzazepin-2-ylthiourea is a complex organic compound with a unique structure that includes a benzazepine core and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-dihydro-5H-benzobbenzazepin-2-ylthiourea typically involves the reaction of 6,11-dihydro-5H-benzobbenzazepine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

6,11-dihydro-5H-benzobbenzazepin-2-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,11-dihydro-5H-benzobbenzazepin-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,11-dihydro-5H-benzobbenzazepin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-dihydro-5H-benzobbenzazepin-2-ylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c16-15(19)17-12-8-7-11-6-5-10-3-1-2-4-13(10)18-14(11)9-12/h1-4,7-9,18H,5-6H2,(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNUMFVQIJAFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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